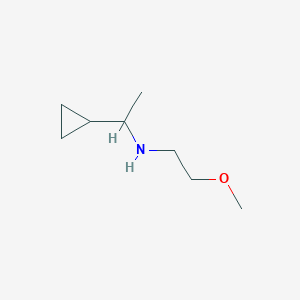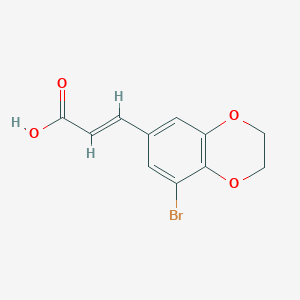![molecular formula C9H8BrN3O B1373569 [1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1248105-65-8](/img/structure/B1373569.png)
[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol
Descripción general
Descripción
[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol is a chemical compound with the molecular formula C9H8BrN3O. It belongs to the class of 1,2,3-triazoles, which are known for their stability and versatility in various chemical reactions . This compound is characterized by the presence of a bromophenyl group attached to a triazole ring, which is further connected to a methanol group.
Mecanismo De Acción
Target of Action
Similar compounds, such as 1,2,4-triazole derivatives, have been studied for their anticancer activity . These compounds may interact with various cellular targets, including enzymes and receptors, to exert their effects.
Mode of Action
These compounds often function by binding to their targets, thereby modulating their activity and triggering downstream effects .
Biochemical Pathways
Based on the known activities of similar compounds, it’s possible that it influences pathways related to cell growth and proliferation, potentially making it useful in the context of cancer treatment .
Result of Action
Similar compounds have been shown to exhibit cytotoxic activity against various cancer cell lines , suggesting that [1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol may have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Métodos De Preparación
The synthesis of [1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the “click” reaction, a copper-catalyzed azide-alkyne cycloaddition. This method is highly efficient and widely used in organic synthesis . The general synthetic route includes the following steps:
Preparation of 2-bromoaniline: This is achieved by bromination of aniline.
Formation of 2-bromo-phenyl azide: The 2-bromoaniline is converted to its corresponding azide.
Cycloaddition Reaction: The azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring.
Methanol Addition: The final step involves the addition of a methanol group to the triazole ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials, including polymers and liquid crystals.
Comparación Con Compuestos Similares
Similar compounds to [1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol include:
[1-(2-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol: This compound has a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
[1-(2-Fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol: The presence of a fluorine atom can enhance the compound’s stability and lipophilicity.
[1-(2-Iodophenyl)-1H-1,2,3-triazol-4-yl]methanol: Iodine substitution can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
[1-(2-bromophenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c10-8-3-1-2-4-9(8)13-5-7(6-14)11-12-13/h1-5,14H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRALENGVRFJXOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(N=N2)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1373491.png)


amine](/img/structure/B1373495.png)




![2-[(4-Fluorophenyl)methoxy]phenol](/img/structure/B1373504.png)

![1-[butyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1373508.png)

